

The Solubility Profile of MTH-DL-Methionine: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: MTH-DL-Methionine

Cat. No.: B3332188

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An in-depth technical guide on the solubility characteristics of **MTH-DL-Methionine** in various research solvents, designed for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the solubility of **MTH-DL-Methionine** (a common laboratory designation for DL-Methionine) in a range of aqueous and organic solvents. Understanding the solubility of this essential amino acid is critical for its application in drug development, cell culture, and various biochemical and pharmaceutical research settings. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and visualizes key metabolic pathways involving methionine.

Quantitative Solubility Data of DL-Methionine

The solubility of DL-Methionine is influenced by several factors, including the solvent system, temperature, and pH. The following tables summarize the available quantitative data to provide a clear reference for laboratory work.

Table 1: Solubility of DL-Methionine in Aqueous and Organic Solvents

Solvent	Temperature (°C)	Solubility
Water	20	2.9 g/100 mL[1]
Water	25	3.381 g/100 mL[2]
Water	50	6.070 g/100 mL[2]
Water	75	15.2 g/100 mL[2]
Ethanol	Ambient	Very slightly soluble[1][3]
Ether	Ambient	Practically insoluble[1]
1M HCl	20	0.5 M (clear, colorless solution)
DMSO	Ambient	Insoluble or slightly soluble
Dilute Acids	Ambient	Soluble[1][3]
Dilute Alkali Hydroxides	Ambient	Soluble[1][3]

Table 2: Solubility of L-Methionine in Binary Solvent Mixtures at 298.15 K (25 °C)*

Solvent System (w/w %)	Mole Fraction of Organic Solvent	Solubility (g/100g solvent)
Water	0.00	3.4
Methanol/Water (25%)	0.13	1.9
Methanol/Water (50%)	0.30	0.9
Methanol/Water (75%)	0.56	0.3
Methanol	1.00	< 0.1
Ethanol/Water (25%)	0.10	1.5
Ethanol/Water (50%)	0.23	0.5
Ethanol/Water (75%)	0.46	0.1
Ethanol	1.00	< 0.1
Acetone/Water (25%)	0.08	1.2
Acetone/Water (50%)	0.19	0.3
Acetone/Water (75%)	0.40	< 0.1
Acetone	1.00	< 0.1

*Data for L-Methionine is presented as a close approximation for DL-Methionine due to the lack of specific data for the racemic mixture in these solvent systems. Generally, the solubility of L-methionine decreases with an increasing mole fraction of the organic solvent.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments related to determining the solubility of **MTH-DL-Methionine**.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a specific solvent.

Principle: This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solid solute.

Apparatus and Materials:

- **MTH-DL-Methionine** powder
- Solvent of interest
- Analytical balance
- Thermostatically controlled shaker or water bath
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Evaporating dish or pre-weighed vials
- Oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **MTH-DL-Methionine** powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. It is advisable to periodically measure the concentration of the solute in the solution until a constant value is achieved.

- Sample Collection and Filtration:
 - Once equilibrium is reached, allow the undissolved solid to settle.
 - Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
 - Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.
- Solvent Evaporation and Weighing:
 - Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.
 - Carefully evaporate the solvent. For volatile solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For less volatile solvents like water, an oven set to a temperature below the decomposition point of **MTH-DL-Methionine** (melting point is approximately 270-283 °C) can be used.
 - Once the solvent is completely evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed, and dry to a constant weight.
 - Cool the container in a desiccator to room temperature before weighing it on an analytical balance.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula: Solubility (g/100 mL) = (Weight of residue / Volume of filtrate) x 100

Isothermal Saturation Method

The isothermal saturation method is a common technique for determining the equilibrium solubility of a compound at a constant temperature.

Principle: A suspension of the compound in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is

then determined analytically.

Apparatus and Materials:

- **MTH-DL-Methionine** powder
- Solvent of interest
- Constant temperature bath with agitation capabilities (e.g., shaking water bath)
- Sealed vials or flasks
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
- Calibrated pipettes and volumetric flasks

Procedure:

- Sample Preparation:
 - Add an excess of **MTH-DL-Methionine** to a series of vials containing the solvent.
- Equilibration:
 - Place the vials in a shaking water bath maintained at the desired constant temperature.
 - Allow the samples to equilibrate for an extended period (e.g., 24-72 hours) with continuous agitation to ensure saturation is achieved.
- Phase Separation:
 - After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.
- Sample Analysis:

- Carefully withdraw a known aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of **MTH-DL-Methionine** in the diluted sample using a validated analytical method, such as HPLC-UV.
- Solubility Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.

HPLC-UV Method for Quantification of DL-Methionine

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and accurate method for quantifying the concentration of DL-Methionine in solution.

Instrumentation and Conditions:

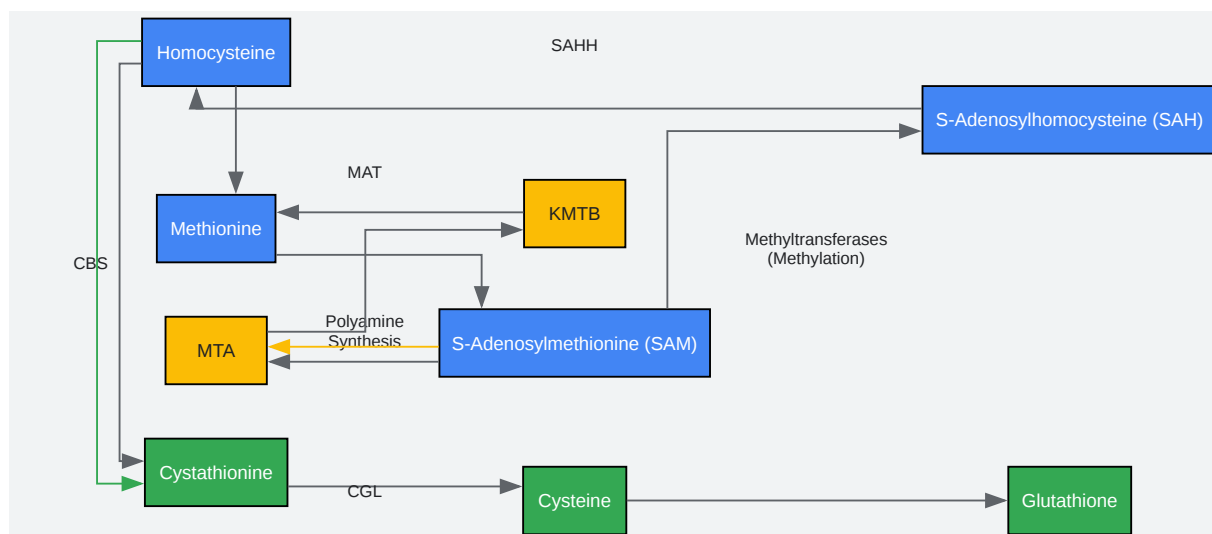
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.
- Flow Rate: Typically around 1.0 mL/min.
- Detection Wavelength: DL-Methionine can be detected at low UV wavelengths, typically around 200-210 nm.
- Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **MTH-DL-Methionine** reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
 - Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation:
 - Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration standards.
- Chromatographic Analysis:
 - Inject the standard solutions and the prepared sample solution into the HPLC system.
 - Record the peak area or peak height for each injection.
- Calibration and Quantification:
 - Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
 - Determine the concentration of **MTH-DL-Methionine** in the sample by interpolating its peak area/height on the calibration curve.
 - Calculate the solubility by taking into account the dilution factor used in sample preparation.

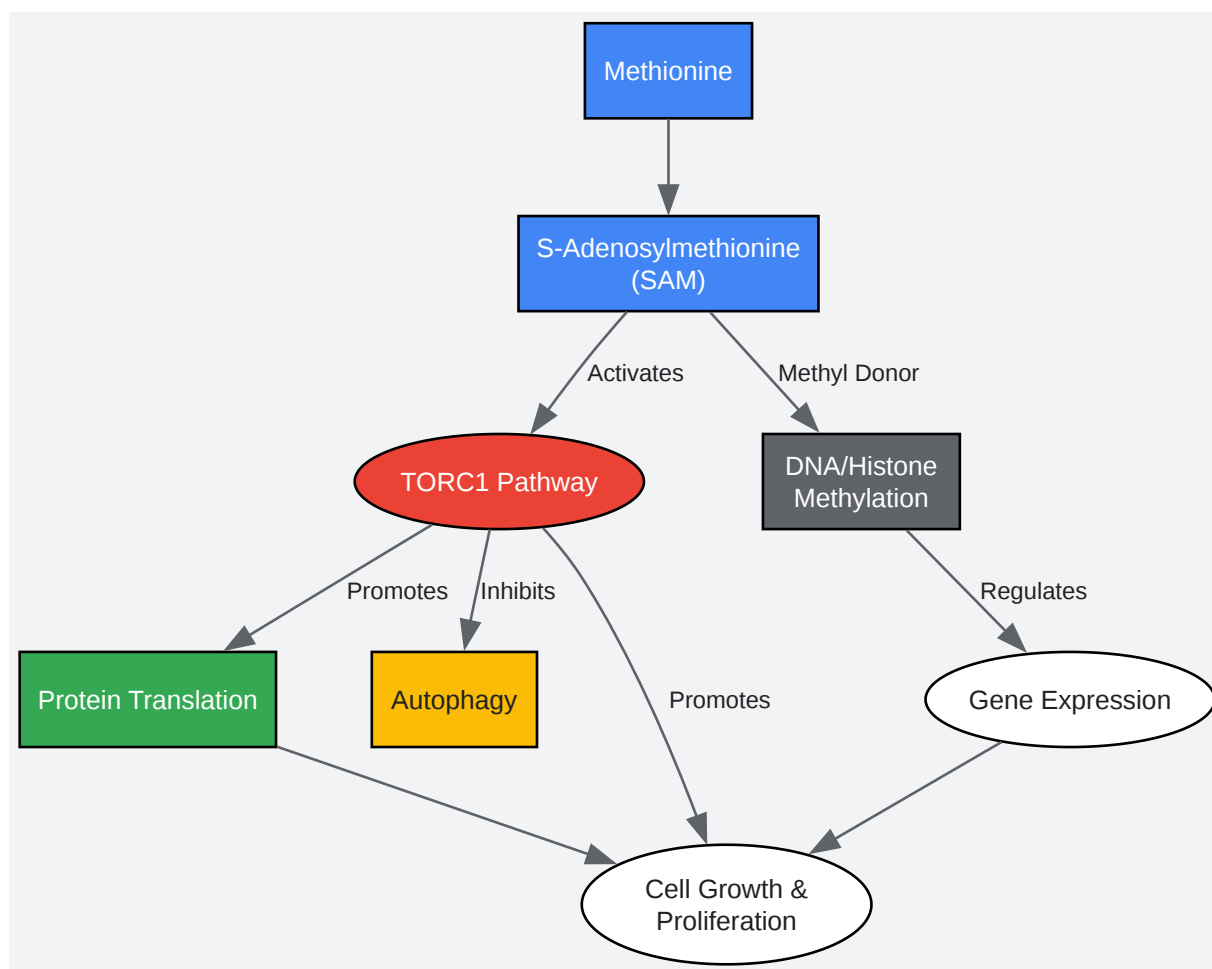
Visualizing Methionine's Role: Metabolic and Signaling Pathways

To provide a broader context for the importance of **MTH-DL-Methionine** in research, the following diagrams, generated using Graphviz, illustrate key biological pathways in which methionine is a central player.



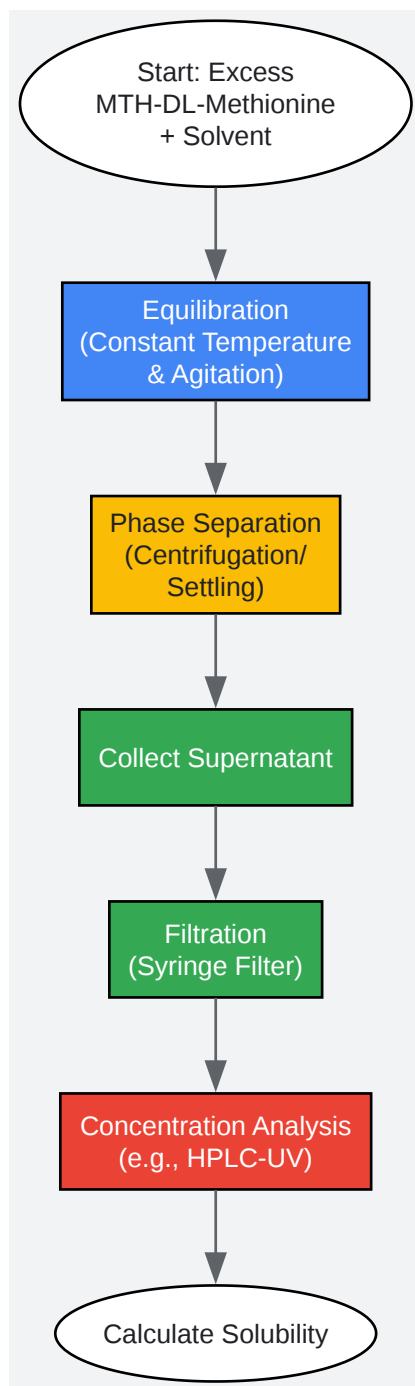
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Caption: Overview of major methionine metabolic pathways.



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Caption: Methionine's role in cellular signaling pathways.



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Caption: General workflow for solubility determination.

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